Benzenediazonium
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Overview
Description
Benzenediazonium is the aromatic diazonium ion formed from diazotisation of aniline. It has a role as a hapten.
Scientific Research Applications
Carcinogenic Potential
- Benzenediazonium sulfate (BD) was found to induce tumors in mice through subcutaneous injections, suggesting a carcinogenic potential. BD is a metabolite of carcinogenic compounds such as 1-(phenylazo)-2-hydroxynaphthalene (Sudan I) (Tóth, Patil, Erickson, & Gannett, 1998). Additional studies showed similar carcinogenic effects in other experiments with BD (Tóth, Patil, Taylor, & Mattson, 1989).
Chemical Reactions and Mechanisms
- Research on benzenediazonium-2-carboxylate revealed multiple mechanistic pathways in its decomposition, indicating complex chemical behavior and the potential for varied applications (Buxton, Fensome, Heaney, & Mason, 1995). Additionally, studies on the photolysis of substituted benzenediazonium salts offered insights into the reactivity of aryl cations, which are key intermediates in many organic reactions (Gasper, Devadoss, & Schuster, 1995).
Biological and Environmental Implications
- The formation of benzenediazonium ion from Sudan I, a carcinogenic dye, and its binding to DNA, highlights the biological and environmental implications of benzenediazonium compounds (Stiborová, Asfaw, Anzenbacher, & Hodek, 1988). This points to the need for caution in handling these compounds and monitoring their presence in the environment.
Advanced Materials and Technology
- In the field of materials science, aldehyde-functionalized benzenediazonium cation (ABD) was developed for immobilizing biomolecules on electrode surfaces, indicating potential applications in biosensing and electronic devices (Haque & Kim, 2011).
properties
CAS RN |
2684-02-8 |
---|---|
Product Name |
Benzenediazonium |
Molecular Formula |
C6H5N2+ |
Molecular Weight |
105.12 g/mol |
IUPAC Name |
benzenediazonium |
InChI |
InChI=1S/C6H5N2/c7-8-6-4-2-1-3-5-6/h1-5H/q+1 |
InChI Key |
CIZVQWNPBGYCGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+]#N |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N |
Other CAS RN |
2684-02-8 |
Related CAS |
100-34-5 (chloride) 369-57-3 (tetrafluoroborate(-1)) 369-58-4 (hexafluorophosphate(-1)) 619-97-6 (nitrate) 36211-73-1 (sulfate[1:1]) 68596-95-2 (tri-iodide) |
synonyms |
enzenediazonium benzenediazonium chloride benzenediazonium hexafluorophosphate (-1) benzenediazonium ion benzenediazonium nitrate benzenediazonium sulfate (1:1) benzenediazonium sulfate (2:1) benzenediazonium tetrafluoroborate benzenediazonium tetrafluoroborate (-1) benzenediazonium tri-iodide phenyldiazonium compounds |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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